Bicyclo[5.1.0]octan-8-amine
Description
Historical Perspectives on Bicyclic Amine Architectures
The development of synthetic methodologies for bicyclic amines has been a continuous area of research, spurred by their presence in natural products and their utility as building blocks in medicinal chemistry. pitt.edumdpi.com Early work focused on the synthesis and conformational analysis of relatively simple bicyclic systems. The exploration of more complex architectures, such as those containing strained rings like cyclopropanes, gained momentum as synthetic techniques became more sophisticated. The inherent rigidity of bicyclic scaffolds allows for a well-defined spatial arrangement of functional groups, a desirable feature in the design of molecules with specific biological targets. pitt.edu The synthesis of aminobicyclo[2.2.2]octane derivatives, for example, has been investigated for their potential biological activities. mdpi.com
Significance of the Bicyclo[5.1.0]octan-8-amine Motif in Contemporary Organic and Medicinal Chemistry Research
While extensive research specifically on this compound is not widely published, the significance of this motif can be inferred from the broader interest in constrained bicyclic amines and functionalized bicyclo[5.1.0]octane derivatives. The rigid bicyclo[5.1.0]octane framework, when substituted with an amine at the bridgehead position, offers a unique three-dimensional presentation of the amino group. This structural feature is of interest in medicinal chemistry, where the orientation of pharmacophores is crucial for receptor binding. The synthesis of related aminobicyclo[5.1.0]octitols has been explored, starting from cyclooctatetraene (B1213319), indicating an interest in accessing functionalized bicyclo[5.1.0]octane systems. nih.gov The hydrochloride salt of this compound is commercially available, suggesting its use as a building block in synthetic chemistry. bldpharm.comsigmaaldrich.com
Overview of Key Research Domains for this compound
Based on the available information and the nature of the compound, the key research domains for this compound are likely to be:
Synthetic Chemistry: As a constrained, chiral amine, it can serve as a scaffold for the synthesis of more complex molecules. A patent document describes the synthesis of exo-dibicyclo[5.1.0.]octane-8-carboxamide, a potential precursor to this compound via a Hofmann rearrangement. google.com This suggests its utility as an intermediate in the construction of novel chemical entities.
Medicinal Chemistry: The rigid structure of this compound makes it an interesting candidate for incorporation into pharmacologically active compounds. The defined stereochemistry of its isomers, such as (1R,7S,8R)-bicyclo[5.1.0]octan-8-amine, is particularly relevant for designing stereospecific interactions with biological targets. shachemlin.com The synthesis and stereochemical assignment of substituted 2-aminobicyclo[5.1.0]octane derivatives have been reported, highlighting the interest in the stereochemical aspects of this class of compounds for potential applications. diamond.ac.uk
Materials Science: While less documented, the unique topology of this and related bicyclic amines could be explored for the development of novel polymers or materials with specific properties.
Table 1: Physicochemical Properties of the Bicyclo[5.1.0]octane Scaffold
| Property | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| CAS Number | 286-43-1 |
| InChI Key | AKHMHYGTZRJYBS-UHFFFAOYSA-N |
| Physical State | Liquid |
| Data sourced from Cheméo (2025). chemeo.com |
Table 2: Identifiers for this compound and its Hydrochloride Salt
| Compound Name | CAS Number | Molecular Formula |
| This compound | 61888-94-6 | C8H15N |
| This compound hydrochloride | 2758000-30-3 | C8H16ClN |
| Data sourced from BLDpharm and chem960.com. bldpharm.comchem960.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61888-94-6 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-8-amine |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5,9H2 |
InChI Key |
PTZUOKUZDSFFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2N)CC1 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Bicyclo 5.1.0 Octan 8 Amine
Reactions at the Amine Functionality
The reactivity of the primary amino group in Bicyclo[5.1.0]octan-8-amine is influenced by its sterically constrained environment at the bridgehead position of a strained bicyclic system.
The lone pair of electrons on the nitrogen atom confers nucleophilic character to this compound, allowing it to react with a wide range of electrophiles. However, the reactivity is modulated by the structural constraints of the bicyclic framework. By analogy with other bridgehead amines on strained systems, such as bicyclo[1.1.1]pentan-amine, the nucleophilicity of this compound is expected to be a balance between electronic effects and steric hindrance. nih.govresearchgate.net The geometry at the bridgehead position can influence the hybridization and accessibility of the nitrogen lone pair, which in turn affects its intrinsic nucleophilicity. nih.gov
Derivatization of the amine functionality is a key aspect of its chemistry, enabling the synthesis of a variety of analogues. These reactions typically involve the attack of the amine nucleophile on an electrophilic center. Common derivatization patterns include acylation, sulfonylation, and alkylation. researchgate.netnih.govlibretexts.orgsigmaaldrich.com
Acylation: Reaction with acyl halides (e.g., Acetyl Chloride) or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., Tosyl Chloride) provides sulfonamides.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although controlling the degree of alkylation can be challenging.
| Reaction Type | Electrophile | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Halides (R-COCl) | Amides | Base (e.g., Pyridine, Triethylamine) |
| Acylation | Acid Anhydrides ((R-CO)₂O) | Amides | Base or neat |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamides | Base (e.g., Pyridine) |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Base, often requires heat |
As a primary amine, this compound can participate in condensation reactions with carbonyl compounds. The reaction with aldehydes and ketones results in the formation of imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
The efficiency of such condensation reactions can be significantly influenced by the steric environment of the amine. Studies on other strained bicyclic amines, such as bicyclo[1.1.1]pentan-amine, have shown exceptional reactivity in condensation reactions, attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.netwikipedia.org For instance, the condensation of bicyclo[1.1.1]pentan-amine with nadic anhydride (B1165640) proceeds with significantly higher efficiency compared to less strained, bulkier amines like bicyclo[2.2.2]octan-amine. nih.gov This suggests that the specific geometry of the bicyclo[5.1.0]octane framework will be a critical determinant in its condensation reactivity.
In the context of amination, this compound primarily acts as the nucleophilic component, being added to a substrate. Its potential use as a radical precursor for amination, similar to strategies developed for other strained systems, represents a plausible but less explored avenue. scispace.com
Cyclopropane (B1198618) Ring-Opening Reactions of the Bicyclo[5.1.0]octane Moiety
The significant ring strain of the cyclopropane moiety within the bicyclo[5.1.0]octane system (estimated to be ~27.5 kcal/mol) serves as a powerful thermodynamic driving force for ring-opening reactions. smolecule.com These transformations can be initiated by a variety of reagents and conditions.
The cyclopropane ring is susceptible to attack by strong electrophiles. Protic acids or Lewis acids can coordinate to the C-C bonds of the ring, polarizing and weakening them, which facilitates cleavage and the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile to yield a ring-opened product. The regioselectivity of the cleavage is influenced by the substitution pattern and the directing effect of the neighboring amino group.
Direct nucleophilic ring-opening of the cyclopropane ring is generally difficult due to the low electrophilicity of the carbon atoms. However, this type of reaction becomes feasible in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (like an amine) and an electron-withdrawing group. rsc.orgrsc.orgacs.org In such systems, the ring is polarized, making it susceptible to nucleophilic attack. rsc.orgrsc.org For this compound itself, which lacks an acceptor group, nucleophilic ring-opening would likely require harsh conditions or prior modification to activate the ring system. researchgate.net
Transition metals are effective catalysts for promoting the ring-opening and rearrangement of strained bicyclic systems. beilstein-journals.orgthieme-connect.de Metals such as Rh(I), Ni(0), Ti, and Ru can facilitate the cleavage of the cyclopropane C-C bonds. snnu.edu.cnnih.govnih.govacs.org For example, Rh(I) catalysts have been shown to mediate the cycloisomerization of related bicyclic systems, where the reaction pathway can be controlled by the choice of phosphine (B1218219) ligand to yield different fused ring scaffolds. nih.govresearchgate.net These reactions often proceed via oxidative addition of the metal into a strained C-C bond, forming a metallacyclobutane intermediate, which can then undergo further transformations.
Radical-mediated pathways also provide a route to ring-opened products. The reaction can be initiated by a radical species abstracting a hydrogen atom or adding to the ring system. The resulting cyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable homoallylic radical. Studies on the related bicyclo[5.1.0]octa-2,4-dienyl radical have shown that it readily rearranges via ring-opening. rsc.org The high strain energy of the bicyclic system provides a strong thermodynamic incentive for these radical-initiated transformations. smolecule.com
Rearrangement Pathways of the Bicyclo[5.1.0]octane System
The strained bicyclo[5.1.0]octane skeleton is prone to various skeletal rearrangements, which can be triggered thermally, photochemically, or through catalysis, leading to the formation of more stable ring systems. gla.ac.uk
One of the most well-documented rearrangements for this class of compounds is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.net This pericyclic reaction involves a smolecule.comrsc.org sigmatropic shift, converting a vinyl-substituted cyclopropane into a cyclopentene. While this compound itself is saturated, derivatives containing adjacent unsaturation (e.g., an enamine formed via condensation) could potentially undergo this transformation. The rearrangement can proceed through either a concerted, orbital-symmetry-controlled pathway or a stepwise diradical mechanism, with the operative path being highly substrate-dependent. wikipedia.org Transition metals, such as Ni(0), are known to catalyze this rearrangement under milder conditions than those required for the thermal process. nih.gov
Photochemical activation can also induce rearrangements of the bicyclo[5.1.0]octane system. Irradiation can lead to excited states that access different reaction pathways, potentially leading to ring expansion, contraction, or other complex structural reorganizations. Furthermore, radical-initiated processes can lead to rearrangements, as seen in the transformation of the bicyclo[5.1.0]octadienyl radical to a cycloheptatrienylmethyl radical. rsc.org
Thermally and Photo-Induced Rearrangements
The inherent strain within the bicyclo[5.1.0]octane system makes it susceptible to rearrangements under thermal and photochemical conditions. Such reactions typically involve the cleavage of one or more bonds of the three-membered ring to relieve strain. For instance, the thermal rearrangement of 8-methylenebicyclo[5.1.0]octane derivatives can be induced to proceed through various reaction pathways.
Photochemical activation offers an alternative method to initiate rearrangements. In many cases, photo-induced reactions proceed from an electronically excited state, enabling transformations that are not accessible under thermal conditions. nih.gov These reactions can lead to a high degree of molecular complexity from relatively simple starting materials in a single step. nih.gov For related bicyclic systems, photochemical reactions have been shown to facilitate complex skeletal reorganizations. nih.gov While specific photochemical studies on the parent this compound are not extensively documented, the principles governing the photochemistry of strained rings suggest a rich potential for complex rearrangements.
Cationic and Radical Rearrangement Mechanisms
The bicyclo[5.1.0]octane skeleton is prone to rearrangements involving cationic and radical intermediates, often leading to ring-opened or ring-expanded products. The formation of these reactive intermediates can be initiated through various methods, including oxidation or acid-catalyzed transformations. smolecule.comresearchgate.net
Radical-Mediated Pathways: Studies on the related bicyclo[5.1.0]octa-2,4-diene have shown that radical species, such as the bicyclo[5.1.0]octadienyl radical, can undergo rearrangement to form structures like the cycloheptatrienylmethyl radical. This highlights the tendency of the bicyclic system to undergo ring-opening to achieve greater stability.
Cationic Intermediates: The involvement of cationic intermediates is evident in the oxidation of related bicyclo[n.1.0]alkanes. For example, the oxidation of spiro[2.5]octane and 6-tert-butylspiro[2.5]octane with ethyl(trifluoromethyl)dioxirane (ETFDO) yields rearranged alcohol products, which provides conclusive evidence for the formation of a cationic intermediate. smolecule.com In these cases, a one-electron oxidation of a carbon radical intermediate can lead to a cation, which then undergoes rearrangement before being trapped by a nucleophile. smolecule.com This mechanism suggests that similar treatment of this compound could potentially lead to rearranged products via cationic pathways.
The table below summarizes the products formed from the oxidation of related spirocyclic and bicyclic hydrocarbons, illustrating the role of cationic intermediates in generating rearranged products.
| Substrate | Oxidant | Major Products | Rearranged Product(s) | Combined Yield of Rearranged Product |
| spiro[2.5]octane (S7) | ETFDO | Ketones at C-4, C-5, C-6 | bicyclo[4.2.0]octan-1-ol | 4.8% |
| 6-tert-butylspiro[2.5]octane (S8) | ETFDO | Axial alcohol at C-4, Ketone at C-4 | cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol | 5.5% |
Data sourced from studies on related bicyclic hydrocarbons demonstrating cationic rearrangement pathways. smolecule.com
Oxidative Transformations and Functionalization of the Bicyclic Core
The bicyclo[5.1.0]octane core can be functionalized through oxidative transformations that target the C-H bonds of the bicyclic system. The selectivity and outcome of these reactions are often influenced by the nature of the oxidant and the substitution pattern of the substrate.
Research on the oxidation of 8,8-dibromobicyclo[5.1.0]octane with chromium trioxide in glacial acetic acid reveals the complexity of such transformations. The reaction proceeds more slowly compared to other bicyclic gem-dibromocyclopropanes and results in a complex mixture of at least four different dibromo- and tribromoketones, which were not fully identified. The formation of multiple products indicates that oxidation can occur at various positions on the seven-membered ring. The major gem-dibromo-ketone product was determined not to be 8,8-dibromobicyclo[5.1.0]octan-4-one. This lack of clear selectivity presents challenges for controlled functionalization using this method.
More selective C-H bond oxygenation has been observed in related bicyclic systems using dioxiranes. In the oxidation of 1-methylbicyclo[4.1.0]heptane by ETFDO, products resulting from oxygenation at the C-2 and C-5 positions were observed, alongside rearranged products. smolecule.com This demonstrates that while direct functionalization is possible, it often competes with rearrangement pathways, as detailed in the previous section.
The following table presents data from the oxidation of a derivative of the bicyclo[5.1.0]octane core, highlighting the reaction conditions and the complex nature of the product mixture.
| Substrate | Oxidant System | Reaction Time & Temperature | Outcome |
| 8,8-dibromobicyclo[5.1.0]octane | Chromium trioxide (15 equiv.) in glacial acetic acid | 2 hours at 30–31 °C | Complex mixture of at least four unidentified dibromo- and tribromoketones. |
Data sourced from oxidation studies on the bicyclo[5.1.0]octane core.
Stereochemical and Conformational Analysis of Bicyclo 5.1.0 Octan 8 Amine
Preferred Conformations of the Bicyclo[5.1.0]octane Framework
The conformational landscape of the bicyclo[5.1.0]octane system is primarily dictated by the larger seven-membered ring. Theoretical and experimental studies, including molecular mechanics calculations and spectroscopic methods, have been employed to determine the preferred conformations. rsc.orgrsc.org For the parent bicyclo[5.1.0]octane, several conformations are possible for the seven-membered ring, including chair, boat, and twist-boat forms.
Computational studies have shown that for cis-bicyclo[5.1.0]octane, the chair conformation of the seven-membered ring is generally the most stable. atlantis-press.com However, the energy differences between various conformers can be small, and a dynamic equilibrium between them may exist. For instance, in derivatives like 3,5,8-trioxabicyclo[5.1.0]octane, an equilibrium between chair and twist-boat conformations has been observed. researchgate.net The substitution pattern on the rings can significantly influence the conformational preference. For example, in certain dioxabicyclo[5.1.0]octane derivatives, the exo and endo isomers favor different conformations, with the chair conformer being dominant for the exo isomer and the twist conformer for the endo structure.
The fusion of the cyclopropane (B1198618) ring introduces significant geometrical constraints. In the cis-fused isomer, the seven-membered ring is forced into a shape that accommodates the fused three-membered ring. In the more strained trans-fused isomer, the ring system is expected to be even more distorted to accommodate the transannular fusion. nih.gov
The following table summarizes the preferred conformations of some bicyclo[5.1.0]octane derivatives based on computational and experimental data.
| Compound | Method | Preferred Conformation(s) |
| Bicyclo[5.1.0]octane | Molecular Mechanics | Chair-like for the seven-membered ring rsc.orgrsc.org |
| cis-Bicyclo[5.1.0]octane | Ab initio calculations | Chair atlantis-press.com |
| 3,5,8-Trioxabicyclo[5.1.0]octane | IR spectroscopy, Ab initio calculations | Mixture of chair and twist-boat researchgate.net |
| 4-Substituted 8,8-dihalo-3,5-dioxabicyclo[5.1.0]octanes | 13C NMR | exo isomer: Chair, endo isomer: Twist |
Influence of Ring Strain and Transannular Interactions on Conformation
The bicyclo[5.1.0]octane system is characterized by significant ring strain, primarily arising from the three-membered cyclopropane ring and the medium-sized seven-membered ring. smolecule.com This strain energy influences not only the molecule's stability but also its conformational preferences. The fusion of the two rings creates a rigid structure where certain conformations are energetically disfavored due to increased angle and torsional strain.
The strain in bicyclo[5.1.0]octane derivatives is a key factor in their chemical reactivity, often driving reactions that lead to strain release. smolecule.com For instance, the inherent strain in the bicyclo[5.1.0]octane skeleton makes it susceptible to ring-opening reactions.
Transannular interactions, which are steric interactions between non-adjacent atoms across a ring, also play a crucial role in determining the conformation of the bicyclo[5.1.0]octane framework. In the case of the cyclooctane (B165968) ring, which is closely related to the seven-membered ring of bicyclo[5.1.0]octane, transannular steric interactions can be severe in certain conformations. lsu.edu To alleviate these interactions, the ring puckers in a way that moves atoms further apart. In the bicyclo[5.1.0]octane system, the fusion of the cyclopropane ring can either exacerbate or alleviate these transannular interactions depending on the specific conformation and the nature and position of substituents.
For example, in derivatives of bicyclo[2.2.2]octane, a related bridged system, the influence of substituents on redox potentials has been attributed to transannular orbital interactions. beilstein-journals.org While a direct analogy cannot be drawn, it highlights the importance of through-space interactions in bicyclic systems. The rigid nature of the bicyclo[5.1.0]octane framework can lead to predictable stereochemical outcomes in reactions due to the constrained approach of reagents.
The interplay between ring strain and transannular interactions dictates the lowest energy conformation of the molecule. Computational methods are often used to estimate the strain energies and predict the most stable conformations by minimizing these unfavorable interactions. nih.gov
Determination of Absolute and Relative Stereochemistry of Bicyclo[5.1.0]octan-8-amine and its Derivatives
The presence of multiple stereocenters in this compound and its derivatives necessitates the determination of both their relative and absolute stereochemistry. The fusion of the two rings can be either cis or trans, and the amine group at C8, along with any other substituents, can have different spatial orientations.
Single-crystal X-ray diffraction is a powerful and unambiguous method for determining the relative configuration of stereoisomers. researchgate.net For instance, the relative stereochemistry of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate was established using this technique. researchgate.net This method provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are also invaluable for determining relative stereochemistry. For example, in the synthesis of substituted bicyclo[5.1.0]octane derivatives, NMR spectroscopy can be used to distinguish between different diastereomers. researchgate.net
The determination of absolute configuration often requires the use of chiral methods. Chiral chromatography can be used to separate enantiomers, and their absolute configurations can then be determined using techniques like circular dichroism (CD) spectroscopy. nih.gov In a study on 11-cis-locked bicyclo[5.1.0]octanyl retinal, the absolute configurations of the enantiomers were established through their synthesis and confirmed by CD spectroscopy. nih.govcolumbia.edu The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to the stereogenic centers once the absolute configuration is known. qmul.ac.uk
The synthesis of this compound and its derivatives can lead to a mixture of stereoisomers. The stereochemical outcome of such syntheses is often influenced by the reaction conditions and the nature of the starting materials and reagents used. For example, the synthesis of bicyclo[5.1.0]octanols has been studied to understand the stereochemistry of the resulting products. acs.org
Dynamic Stereochemistry and Chiral Inversion Studies
The bicyclo[5.1.0]octane framework, while possessing a degree of rigidity, is not entirely static. The seven-membered ring can undergo conformational changes, leading to a dynamic equilibrium between different forms. This dynamic behavior is a key aspect of its stereochemistry.
Studies on related systems, such as spiro[cyclohexane-1,4′- rsc.orgresearchgate.netdioxabicyclo[5.1.0]octanes], have utilized dynamic 13C NMR spectroscopy to investigate the conformational behavior. researchgate.net These studies have revealed the presence of conformational equilibria, for instance, between non-equivalent twist conformers.
Such inversion processes often have significant energy barriers. The rigidity of the bicyclo[5.1.0]octane framework, due to the fused cyclopropane ring, would likely result in a high energy barrier for complete chiral inversion of the ring system itself. However, conformational changes within the seven-membered ring can occur and have been studied in related systems. acs.org
The study of dynamic stereochemistry in bicyclic systems is crucial for understanding their reactivity and biological activity, as different conformers may exhibit different properties. While detailed chiral inversion studies specifically for this compound are not extensively documented in the initial search, the conformational dynamics of the bicyclo[5.1.0]octane ring system are an active area of research.
Computational and Theoretical Chemistry Studies on Bicyclo 5.1.0 Octan 8 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. For the Bicyclo[5.1.0]octane framework, these calculations provide insights into its stability and thermodynamic properties. While specific data for the 8-amine derivative is not extensively documented, studies on the parent compound, cis-Bicyclo[5.1.0]octane, offer valuable reference points.
The enthalpy of formation for gaseous cis-Bicyclo[5.1.0]octane has been experimentally determined, providing a key energetic benchmark. Such studies are crucial for understanding the stability of the fused ring system.
Table 1: Thermodynamic Properties of cis-Bicyclo[5.1.0]octane
| Property | Value | Units |
|---|---|---|
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -3.8 ± 0.7 | kcal/mol |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -14.2 ± 0.5 | kcal/mol |
Data sourced from studies on the parent bicycloalkane. epa.govnist.gov
Density Functional Theory (DFT) Applications for Reactivity Prediction and Transition State Analysis
Density Functional Theory (DFT) has become a standard tool for investigating the reactivity and reaction mechanisms of organic molecules due to its balance of computational cost and accuracy. fu-berlin.demdpi.comrsc.org For systems related to Bicyclo[5.1.0]octan-8-amine, DFT has been instrumental in predicting reaction selectivity and analyzing transition states.
DFT investigations have been used to guide the synthesis of related bridged bicyclic amines, such as 8-azabicyclo[5.1.0]octane, through intramolecular carbon-hydrogen amination. smolecule.com These studies help in optimizing reaction conditions and predicting selectivity patterns. smolecule.com In the context of the Bicyclo[5.1.0]octane framework, DFT calculations have been employed to rationalize the stereoselective formation of trans-fused bicyclo[5.1.0]octanes in gold(I)-catalyzed cyclization reactions. semanticscholar.orgresearchgate.net These studies compute the reaction pathways and demonstrate that the observed selectivity is directed by the rigidity of the system. semanticscholar.org
Furthermore, DFT has been applied to study the oxygenation reactions of the Bicyclo[n.1.0]alkane series, including Bicyclo[4.1.0]heptane (a close analog), with dioxiranes. nih.gov These computational studies elucidate the mechanistic pathways, revealing competitive radical and cationic intermediates and explaining the observed product distributions. nih.gov For this compound, DFT could be used to predict its reactivity in similar oxidation reactions or in reactions involving the amine group, such as nucleophilic additions or N-functionalization. By modeling the transition states, one could predict the most likely reaction pathways and the stereochemical outcomes.
Table 2: Applications of DFT in Analyzing Related Bicyclic Systems
| Application Area | System Studied | Key Insights from DFT |
|---|---|---|
| Reaction Selectivity | Gold(I)-catalyzed dienynes cyclization | Rationalized the selective formation of trans-fused Bicyclo[5.1.0]octanes. semanticscholar.orgresearchgate.net |
| Mechanistic Pathways | Oxygenation of Bicyclo[n.1.0]alkanes | Identified radical and cationic pathways, explaining product distribution. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules by simulating their atomic motions over time. biorxiv.orgmdpi.comnih.gov The Bicyclo[5.1.0]octane system, with its seven-membered ring fused to a cyclopropane (B1198618), possesses significant conformational flexibility.
MD simulations can be used to map the potential energy surface of this compound, identifying the most stable low-energy conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the orientation of the amine group (exo or endo relative to the seven-membered ring) and the puckering of the cycloheptane ring can be thoroughly investigated. Different force fields can be employed in these simulations to ensure the robustness of the conformational predictions. biorxiv.org Understanding the preferred conformations is key to interpreting experimental data, such as NMR spectra, and predicting the stereochemical course of reactions.
Strain Energy Calculations within the Bicyclo[5.1.0]octane System
The fusion of a cyclopropane ring to a seven-membered ring in the Bicyclo[5.1.0]octane system results in significant ring strain, which is a major determinant of its chemical reactivity. Strain energy can be quantified computationally by comparing the molecule's heat of formation with that of a hypothetical, strain-free reference compound using group increment methods or high-level ab initio calculations. swarthmore.edu
For the parent hydrocarbon, cis-Bicyclo[5.1.0]octane, the experimental strain energy has been derived from thermochemical data. epa.gov Computational methods, such as molecular mechanics and DFT, can also be used to calculate strain energies and provide insights into their origins, such as angle strain and torsional strain. acs.org
Table 3: Strain Energies of Related Bicyclic Alkanes
| Compound | Experimental Strain Energy (kcal/mol) |
|---|---|
| cis-Bicyclo[3.1.0]hexane | 28.9 ± 0.8 |
| cis-Bicyclo[4.1.0]heptane | 27.2 ± 1.0 |
| cis-Bicyclo[5.1.0]octane | 26.1 ± 0.7 |
Data derived from experimental heats of formation. epa.gov
The strain energy of this compound would be influenced by the substitution at the C8 position. Computational calculations would be necessary to quantify how the amine group and its electronic effects alter the strain within the bicyclic framework compared to the parent alkane. This calculated strain energy is a critical parameter for predicting the molecule's propensity to undergo ring-opening reactions.
Orbital Topology and Electron Delocalization Effects in Reactivity
The reactivity of this compound is intrinsically linked to the topology of its molecular orbitals and the extent of electron delocalization. The strained bonds of the cyclopropane ring, often described as having significant p-character (Walsh orbitals), play a crucial role as the highest occupied molecular orbitals (HOMO).
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and electron delocalization within a molecule. biointerfaceresearch.com In studies of intermediates formed during gold-catalyzed reactions leading to Bicyclo[5.1.0]octanes, NBO analysis has been used to assess the carbenic or carbocationic character of key carbon atoms. researchgate.netresearchgate.net This provides a quantitative picture of electron delocalization and its influence on the reaction pathway.
For this compound, the interaction between the lone pair of electrons on the nitrogen atom and the strained sigma bonds of the cyclopropane ring is of particular interest. This interaction, a form of hyperconjugation, can lead to significant electron delocalization, stabilizing the molecule and influencing its reactivity. This delocalization can be analyzed by examining the interactions between the nitrogen lone pair NBO and the antibonding orbitals (σ*) of the adjacent C-C bonds. The stereoelectronic effects arising from the specific spatial arrangement of these orbitals will dictate the molecule's reactivity profile, particularly in reactions involving the cyclopropane ring or the amine functionality. researchgate.net
Derivatives and Analogues of Bicyclo 5.1.0 Octan 8 Amine
Synthesis of Substituted Bicyclo[5.1.0]octan-8-amine Derivatives
The synthesis of substituted this compound derivatives has been approached through various strategic routes, including the functionalization of pre-existing bicyclic frameworks and the construction of the bicyclic system through cyclization reactions.
A significant strategy involves leveraging the reactivity of cyclooctatetraene (B1213319) to generate molecular complexity. A series of stereoisomeric N-(tetrahydroxy bicyclo-[5.1.0]oct-2S*-yl)phthalimides have been prepared in one to four steps from cyclooctatetraene. researchgate.netorcid.orgcore.ac.uk This method provides access to highly functionalized aminobicyclo[5.1.0]octitols, demonstrating a pathway to derivatives with multiple stereocenters. researchgate.netorcid.orgcore.ac.ukacs.orgsemanticscholar.org
Rhodium-catalyzed reactions have proven to be powerful tools for constructing the bicyclo[5.1.0]octane core. The intramolecular ene reaction of vinylidenecyclopropanes containing a tethered alkene can be catalyzed by Rhodium(I) complexes to form bicyclo[5.1.0]octylene derivatives. nih.gov Specifically, the use of [RhCl(CO)2]2 as a catalyst in a mixed solvent system of toluene (B28343) and acetonitrile (B52724) is crucial for directing the reaction towards the desired bicyclo[5.1.0]octylene products. nih.gov Furthermore, Rh-catalyzed cycloisomerization of 1,8-enynes provides a diastereoselective route to bicyclo[5.1.0]octene systems. figshare.com These methods, while not directly producing the 8-amine, create the core structure with functionalities that can be further elaborated to install the amine group. For instance, a related Rh(I)-catalysed cycloisomerisation of allyl amine-substituted bicyclobutanes can yield bicyclo[5.1.0]octane scaffolds. scribd.com
Another approach involves the functionalization at the 8-position of a preformed bicyclo[5.1.0]octane system. For example, 8-Bromobicyclo[5.1.0]oct-1(8)-ene can be synthesized and subsequently undergo bromo-lithium exchange. lookchem.com The resulting organolithium species can then, in principle, be trapped with an electrophilic nitrogen source to introduce the 8-amino group.
Below is a table summarizing key synthetic strategies for related bicyclo[5.1.0]octane systems.
| Starting Material | Key Reagent/Catalyst | Product Type | Reference |
| Cyclooctatetraene | Osmium tetroxide, Phthalimide | Aminobicyclo[5.1.0]octitols | researchgate.netorcid.org |
| Diarylvinylidenecyclopropanes | [RhCl(CO)2]2 | Bicyclo[5.1.0]octylenes | nih.gov |
| 1,8-Enynes | Rhodium catalyst | Bicyclo[5.1.0]octenes | figshare.com |
| 1,8,8-Tribromobicyclo[5.1.0]octane | n-BuLi | 8-Bromobicyclo[5.1.0]oct-1(8)-ene | lookchem.com |
Structure-Reactivity Relationships in Modified Bicyclo[5.1.0]octan-8-amines
The reactivity of this compound and its derivatives is profoundly influenced by the inherent strain of the fused-ring system and the electronic nature of its substituents. The fusion of a three-membered cyclopropane (B1198618) ring with a seven-membered ring results in significant ring strain, which is a primary driver for many of its chemical transformations. smolecule.com
Computational and experimental studies on related bicyclo[n.1.0]alkanes reveal important insights into their structure-reactivity relationships. The Walsh orbitals of the cyclopropane ring can engage in hyperconjugative interactions with the σ* orbitals of adjacent C-H bonds. semanticscholar.org This interaction activates specific C-H bonds towards reactions like hydrogen atom transfer (HAT). For instance, in the oxidation of bicyclo[n.1.0]alkanes with dioxiranes, a notable diastereoselective formation of alcohol products from C2-H bond hydroxylation is observed. This selectivity is attributed to the activation of these bonds through hyperconjugation with the cyclopropane ring. semanticscholar.org
Studies on the oxidation of 1-methylbicyclo[4.1.0]heptane, a related structure, showed that in addition to direct C-H oxygenation, rearranged products such as cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol were formed. semanticscholar.org The detection of these rearranged products provides clear evidence for the involvement of cationic intermediates, which arise from electron transfer (ET) pathways. semanticscholar.org This suggests that reactions of substituted bicyclo[5.1.0]octan-8-amines could also proceed through radical or cationic pathways, depending on the reaction conditions and the electronic nature of the substituents.
Preparation of this compound Heteroanalogues and Spirocyclic Variants
The core bicyclo[5.1.0]octane scaffold can be modified by replacing one or more carbon atoms with heteroatoms, leading to heteroanalogues with distinct chemical and physical properties. Additionally, the introduction of a spirocyclic junction at the 8-position creates structurally complex and rigid molecules.
Heteroanalogues: The synthesis of nitrogen-containing heteroanalogues, such as azabicyclo[5.1.0]octanes, is of significant interest. Transition metal catalysis, particularly with rhodium, has been employed to construct complex azabicyclic frameworks. smolecule.com For example, rhodium-catalyzed cycloisomerization of bicyclo[1.1.0]butane amides has been investigated as a route to the 3-azabicyclo[5.1.0]octan-4-one scaffold. researchgate.net The rigid bicyclic structure of these aza-derivatives makes them valuable building blocks in medicinal chemistry for creating diverse analogues for biological screening. smolecule.com
Oxygen-containing analogues, or oxabicyclo[5.1.0]octanes, are also synthetically accessible. The catalytic asymmetric aminolysis of related trioxabicyclo[5.1.0]octane systems has been explored, showcasing methods for ring-opening reactions that can lead to functionalized cyclic ethers. acs.org The Cope rearrangement of sym-oxabicyclo[5.1.0]octa-2,5-dienes represents another transformation within this class of heteroanalogues. acs.org
The following table highlights different classes of heteroanalogues based on the bicyclo[5.1.0]octane framework.
| Heteroanalogue Class | Example Scaffold | Synthetic Approach | Reference |
| Aza-analogues | 3-Azabicyclo[5.1.0]octan-4-one | Rhodium-catalyzed cycloisomerization | researchgate.net |
| Aza-analogues | 8-Azabicyclo[5.1.0]octane | Cyclization of amino precursors | smolecule.com |
| Oxa-analogues | 8-Oxabicyclo[5.1.0]octane | Epoxidation of cycloheptene | nih.gov |
| Oxa-analogues | sym-Oxabicyclo[5.1.0]octa-2,5-diene | Multi-step synthesis | acs.org |
Spirocyclic Variants: Spiro-compounds, which contain two rings connected through a single shared atom, are attractive scaffolds in medicinal chemistry due to their structural rigidity and novelty. beilstein-journals.orgmdpi.com The construction of spirocyclic variants of this compound involves creating a new ring system at the C8 position. Such structures can be synthesized through various cyclization reactions where the C8 atom of the bicyclo[5.1.0]octane moiety acts as the spiro center. The rigidity of the spiro junction helps to fix the spatial arrangement of substituents, which is a key principle in designing molecules that interact with specific biological targets. mdpi.com While specific examples for the direct synthesis of spiro-variants from this compound are not extensively detailed, general methods for spirocycle synthesis, such as intramolecular cyclizations or cycloadditions onto an exocyclic double bond at the C8 position (e.g., from an 8-methylenebicyclo[5.1.0]octane precursor), could be employed. smolecule.com
Design Principles for Novel this compound-Based Chemical Entities
The design of new chemical entities based on the this compound scaffold is guided by principles of medicinal chemistry that aim to optimize molecular properties for interaction with biological targets. The unique three-dimensional structure of this framework serves as a non-aromatic, rigid bioisostere for other common chemical motifs.
One key design principle is the use of the rigid bicyclic core to control the spatial orientation of appended functional groups. Unlike flexible aliphatic chains, the bicyclo[5.1.0]octane framework restricts the conformational freedom of a molecule. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target because less conformational entropy is lost upon binding. nih.gov By strategically placing substituents on the seven-membered ring or the amine at C8, chemists can project functional groups into specific vectors in three-dimensional space to optimize interactions with a protein's binding site.
Another principle involves modifying the core scaffold itself to create heteroanalogues or spirocyclic variants, as discussed previously. Replacing a methylene (B1212753) group in the carbocyclic ring with a heteroatom like oxygen or nitrogen (creating oxa- or aza-analogues) can introduce hydrogen bond donors or acceptors, alter polarity, and modify metabolic stability. smolecule.comnih.gov For example, studies on different bicyclic systems have shown that replacing a bridgehead nitrogen with an oxygen or even a methylene group can be tolerated while maintaining potent biological activity, opening new avenues for scaffold-hopping and the design of novel therapeutic agents with improved pharmacological profiles. nih.gov
The introduction of a spiro-center at C8 is a powerful design strategy to increase structural complexity and explore novel chemical space. The rigidity of spiro junctions allows for the precise positioning of exocyclic substituents, which can be crucial for interactions with biological targets. mdpi.com This approach allows for fine-tuning of a compound's structure to achieve different types of biological actions. mdpi.com
Finally, computational methods can play a significant role in the design process. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) calculations, for instance, can help predict the reactivity and stability of novel derivatives, guiding synthetic efforts towards the most promising candidates. semanticscholar.org Molecular modeling can be used to dock proposed structures into the active sites of target proteins, providing insights into potential binding modes and helping to prioritize compounds for synthesis.
Applications of Bicyclo 5.1.0 Octan 8 Amine in Advanced Organic Synthesis and Chemical Biology
Bicyclo[5.1.0]octan-8-amine as a Chiral Building Block in Complex Molecule Synthesis
The rigid, bicyclic structure of this compound makes it an excellent chiral building block for the synthesis of complex molecules. Its conformational rigidity allows for a well-defined spatial arrangement of functional groups, which can significantly reduce the entropic penalty of binding to biological targets. lifechemicals.com This characteristic is highly sought after in medicinal chemistry and drug discovery for creating molecules with enhanced potency and selectivity. lifechemicals.com
The synthesis of derivatives, such as aminobicyclo[5.1.0]octitols from cyclooctatetraene (B1213319), demonstrates the utility of this scaffold in generating molecular complexity and introducing multiple stereocenters. researchgate.net Furthermore, synthetic strategies involving rhodium(I)-catalyzed cycloisomerization of amine-substituted bicyclobutane precursors can yield fused bicyclo[5.1.0]octane scaffolds, highlighting the role of amine-containing synthons in constructing these valuable frameworks. nih.gov The inherent strain and defined stereochemistry of the bicyclo[5.1.0]octane core, combined with the reactive handle of the amine group, provide a powerful platform for generating diverse and structurally intricate molecules. nih.govresearchgate.net
Table 1: Examples of Complex Scaffolds Derived from Bicyclo[5.1.0]octane Precursors
| Precursor Type | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| Allyl amine-substituted bicyclobutane | Rh(I)-catalyzed cycloisomerization | Fused bicyclo[5.1.0]octane | nih.gov |
| Cyclooctatetraene | Multi-step synthesis | Aminobicyclo[5.1.0]octitols | researchgate.net |
| Bicyclo[5.1.0]octane precursors | Friedel–Crafts cyclization | Sesquiterpene core | rsc.orgnih.gov |
Utilization in Total Synthesis of Natural Products and Bioactive Scaffolds
The bicyclo[5.1.0]octane skeleton is a key structural motif in several natural products. Its presence in these molecules underscores its significance as a target for total synthesis. Notably, precursors featuring the bicyclo[5.1.0]octane framework have been successfully employed in the total synthesis of the marine sesquiterpenes dactylol (B1237840) and africanol. rsc.orgnih.govresearchgate.net These syntheses often utilize key steps like Friedel-Crafts reactions to construct the intricate polycyclic systems found in the natural products. rsc.orgnih.gov
The strategic incorporation of the this compound moiety or its precursors allows chemists to build complex, three-dimensional structures that mimic or replicate these natural compounds. The constrained nature of the bicyclic amine can serve as an anchor point for constructing further rings or introducing side chains with a high degree of stereocontrol, which is essential for achieving the precise architecture of bioactive molecules. rsc.orgnih.gov
Role as a Ligand or Catalyst Precursor in Asymmetric Catalysis
The amine functionality on the rigid bicyclo[5.1.0]octane scaffold is pivotal for its application in asymmetric catalysis. The nitrogen atom can act as a coordination site for transition metals, making derivatives of this compound potential precursors for chiral ligands. smolecule.com By modifying substituents on the scaffold, the steric and electronic properties of the resulting metal complexes can be fine-tuned to achieve high selectivity and activity in catalytic reactions. smolecule.com
While direct examples using this compound are emerging, studies on analogous structures highlight the potential. For instance, related chiral primary amine derivatives have been shown to efficiently activate ketones in asymmetric aminocatalysis. unibo.it Furthermore, catalytic systems involving the asymmetric aminolysis of related bicyclo[5.1.0]octane derivatives, such as 3,5,8-trioxabicyclo[5.1.0]octane, have been developed to produce optically pure amino alcohol equivalents. nih.govscirp.org These studies demonstrate that the combination of a bicyclic framework and an amine group is a powerful strategy for designing effective asymmetric catalysts.
Integration into Chemical Biology Probes and Molecular Tools (e.g., for targeted interactions)
In chemical biology, molecular probes are essential tools for studying biological processes. The design of these probes often requires scaffolds that are stable, possess well-defined structures, and can be easily functionalized. This compound, as a conformationally restricted diamine, is an attractive scaffold for such applications. lifechemicals.com Its rigid structure allows for precise positioning of reporter groups (like fluorophores) or reactive moieties for targeted interactions. lifechemicals.comljmu.ac.uk
The defined distance and orientation between two amino groups in diamine derivatives are crucial for specific interactions, such as binding to the minor groove of DNA or inducing certain cellular responses. nih.govconsensus.app By using the this compound core, researchers can create probes where appended functional groups are held in a specific spatial arrangement, potentially increasing the probe's specificity and affinity for its biological target. While scaffolds like bicyclononynes are more established in this area, the principles of using strained, rigid structures for probe development are directly applicable to this compound. rsc.org
Contribution to Materials Science via Unique Structural Incorporation
The incorporation of rigid, three-dimensional structures into polymer backbones can impart unique and desirable properties to the resulting materials, such as increased thermal stability and altered mechanical characteristics. The bicyclo[5.1.0]octane framework is a candidate for such applications. Amines are fundamental monomers in the synthesis of important polymers like polyamides and polyureas, and the use of a bio-based, structurally complex amine like this compound could lead to novel, high-performance materials. acs.org
Research on related bicyclic structures supports this potential. For example, the copolymerization of 3,5,8-trioxa-bicyclo[5.1.0]octane with CO2 using stereoselective catalysts has been shown to produce isotactic copolymers with amorphous or semicrystalline properties and high glass transition temperatures. sciengine.com This demonstrates that the bicyclo[5.1.0]octane core can be successfully integrated into polymer chains. The inclusion of the this compound unit could introduce rigidity and potential for hydrogen bonding, leading to materials with novel thermal and mechanical properties. smolecule.comcymitquimica.com
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Bicyclo 5.1.0 Octan 8 Amine
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation (e.g., 2D NMR, NOESY)
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of Bicyclo[5.1.0]octan-8-amine in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus, two-dimensional (2D) techniques are essential for assembling the complete molecular picture.
Techniques such as Correlation Spectroscopy (COSY) are employed to establish proton-proton coupling networks, allowing for the tracing of the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This information is crucial for assigning the resonances of the bicyclic framework and the position of the amine group.
For stereochemical and conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, NOESY experiments can differentiate between cis and trans isomers by identifying key spatial relationships between the amine proton and protons on the seven-membered ring and the cyclopropane (B1198618) ring. The observed NOE correlations provide direct evidence for the relative configuration of the stereocenters and the preferred conformation of the flexible seven-membered ring. In a study on himachalene derivatives containing a related bicyclic system, 2D NMR techniques including HSQC, COSY, and NOESY were critical in confirming the proposed molecular structure. biointerfaceresearch.com
Table 1: Representative 2D NMR Data for a Hypothetical Isomer of this compound
| Proton (δ, ppm) | Correlated Proton(s) (COSY) | Correlated Carbon(s) (HSQC, δ, ppm) | Key NOE Correlation(s) (NOESY) |
| H-8 (amine) | H-1, H-7 | C-8 | H-2a, H-6a |
| H-1 | H-2a, H-2b, H-7, H-8 | C-1 | H-7, H-8 |
| H-7 | H-1, H-6a, H-6b, H-8 | C-7 | H-1, H-8 |
| H-2a | H-1, H-2b, H-3a, H-3b | C-2 | H-8 (indicative of syn relationship) |
| H-6a | H-5a, H-5b, H-7 | C-6 | H-8 (indicative of syn relationship) |
X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Assignment
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to unambiguously establish the relative and absolute stereochemistry of chiral molecules like this compound.
For a successful analysis, a suitable single crystal of the compound or a derivative must be obtained. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This provides a complete picture of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystalline state.
While no crystal structure for the parent this compound is publicly available, studies on its derivatives have demonstrated the power of this technique. For instance, the relative configuration of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate, a derivative of 2-aminobicyclo[5.1.0]octane, was unequivocally established using single-crystal X-ray diffraction. diamond.ac.ukresearchgate.net The analysis confirmed the cis relationship between the cyclopropane ring and the carbamate (B1207046) group. diamond.ac.uk Similarly, the structure of another complex bicyclo[5.1.0]octane derivative was confirmed by X-ray diffraction. researchgate.net These studies underscore the importance of X-ray crystallography in validating stereochemical assignments made by other methods, such as NMR.
Table 2: Crystallographic Data for Benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate diamond.ac.uk
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.85340(10) |
| b (Å) | 9.8732(2) |
| c (Å) | 27.5407(6) |
| V (ų) | 1863.54(6) |
| Z | 4 |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are vital for determining the absolute configuration of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which is chiral, its enantiomers will produce mirror-image CD spectra.
The modern approach to absolute configuration determination by CD involves a combination of experimental measurement and quantum chemical calculations. The CD spectrum of the sample is recorded experimentally. Then, the theoretical CD spectra for both enantiomers (e.g., R and S) are calculated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration can be confidently assigned. The enantiomer whose calculated spectrum matches the experimental one represents the absolute configuration of the sample.
This methodology has been successfully applied to determine the absolute configuration of complex bicyclic systems. For example, the configurations of enantiomeric bicyclo[5.1.0]octane retinoid derivatives were determined from the CD of their corresponding benzoates. columbia.edu This approach provides a powerful alternative to X-ray diffraction, especially when suitable crystals for analysis cannot be obtained.
Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of a this compound Derivative
| Wavelength (nm) | Experimental Δε | Calculated Δε ((1R,7R,8S)-isomer) | Calculated Δε ((1S,7S,8R)-isomer) |
| 210 | +5.2 | +5.5 | -5.5 |
| 235 | -2.1 | -2.3 | +2.3 |
| 260 | +0.8 | +0.7 | -0.7 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, ESR can be instrumental in studying reaction mechanisms that may involve radical intermediates, such as an aminyl radical formed by one-electron oxidation of the amine group.
ESR spectra provide information about the electronic structure of the radical. The g-factor is characteristic of the radical's environment, and the hyperfine splitting pattern arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). Analysis of these hyperfine coupling constants can reveal the distribution of the unpaired electron's spin density within the molecule, offering profound insights into its structure and bonding.
While direct ESR studies on this compound are not prominently reported, research on related bicyclic systems highlights the utility of this technique. For example, ESR spectroscopy has been used to observe and characterize radical intermediates derived from bicyclo[5.1.0]octa-2,4-diene, providing data on their structure and rearrangement pathways. rsc.org The study of aminyl radicals generated from various amines is also a well-established field where ESR plays a crucial role. researchgate.net By analogy, ESR would be the premier technique to identify and structurally characterize any transient aminyl or carbon-centered radicals formed during reactions of this compound.
Table 4: Hypothetical ESR Hyperfine Coupling Constants for the Bicyclo[5.1.0]octan-8-aminyl Radical
| Nucleus | Hyperfine Coupling Constant (a), Gauss (G) |
| ¹⁴N | 14.5 |
| H-8 (1H) | 12.0 |
| H-1, H-7 (2H) | 4.2 |
| H-2, H-6 (4H) | 0.8 |
High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. For this compound (C₈H₁₅N), HRMS can distinguish its exact mass from that of other isobaric compounds, thus confirming its molecular formula. This has been demonstrated in the characterization of various bicyclo[5.1.0]octane derivatives where HRMS was used to confirm their calculated molecular formulas. columbia.edu
Beyond simple formula confirmation, HRMS is a powerful tool for mechanistic studies when used in conjunction with isotopic labeling. By strategically incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound molecule, one can trace the fate of specific atoms through a chemical reaction. The mass shifts observed in the HRMS spectra of the products reveal how the molecular skeleton has been rearranged, providing definitive evidence for or against a proposed reaction mechanism.
For instance, if a rearrangement reaction involving this compound were hypothesized, synthesizing a deuterium-labeled version (e.g., at the C-8 position) and analyzing the product distribution and deuterium location by HRMS would provide clear insights into the migration pathways of atoms. Isotopic labeling has been instrumental in elucidating reaction mechanisms for other strained bicyclic systems. researchgate.net
Table 5: Illustrative HRMS Data for a Hypothetical Isotopic Labeling Experiment
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| This compound | C₈H₁₅N | 125.1204 | 125.1201 |
| 8-Deuterio-bicyclo[5.1.0]octan-8-amine | C₈H₁₄DN | 126.1267 | 126.1265 |
| Hypothetical Rearrangement Product | C₈H₁₅N | 125.1204 | 125.1202 |
| Rearrangement Product from Labeled Precursor | C₈H₁₄DN | 126.1267 | 126.1266 |
Future Research Trajectories and Interdisciplinary Opportunities
Development of Sustainable and Green Synthetic Approaches for Bicyclo[5.1.0]octan-8-amine
The imperative for environmentally responsible chemical synthesis necessitates the development of green approaches for producing this compound and its derivatives. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key strategies include:
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. smolecule.com Cell-free biosynthesis using purified enzymes in reaction cascades presents an advantage over traditional fermentation by operating at low energy requirements with renewable substrates. smolecule.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and enhance efficiency through rapid, uniform heating. smolecule.com It has broad applicability in constructing nitrogen-containing heterocycles, including fused ring systems. smolecule.com
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic compounds is a cornerstone of green chemistry. smolecule.com Water-mediated, amine-catalyzed cascade reactions have shown efficiency at ambient temperatures with low catalyst loadings. smolecule.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. This can lead to higher purity products and reduced waste.
| Methodology | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, use of renewable resources. smolecule.com | Enantioselective amination of bicyclo[5.1.0]octan-8-one. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. smolecule.com | Accelerated cyclopropanation and amination steps. |
| Aqueous Media Synthesis | Environmentally benign, simplified purification. smolecule.com | Development of water-soluble catalysts for key transformations. |
| Flow Chemistry | Enhanced control, safety, and scalability. | Continuous production with integrated purification modules. |
Application of Machine Learning and AI in Bicyclo[5.1.0]octane Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. arxiv.org For the Bicyclo[5.1.0]octane scaffold, these computational tools can accelerate the discovery of new derivatives with tailored properties.
Future applications include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and potential biological activity of novel this compound derivatives. jai.in.uazdnet.com This allows for the in silico screening of vast virtual libraries, prioritizing candidates for synthesis.
Scaffold Hopping: Generative reinforcement learning models can design entirely new scaffolds that mimic the three-dimensional shape and pharmacophoric features of a known active molecule but possess a different core structure. nih.govchemrxiv.org This can lead to the discovery of novel intellectual property with improved properties.
Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes, thereby streamlining the synthetic process. arxiv.org This is particularly valuable for complex, strained systems where reaction outcomes can be difficult to predict. jai.in.ua
Strain Engineering Analysis: AI can be used to predict and control the effects of strain on the material properties of devices incorporating the bicyclo[5.1.0]octane scaffold. zdnet.com Algorithms can systematically explore how strain affects electronic and mechanical properties, potentially leading to the design of novel materials. zdnet.com
| AI/ML Application | Objective | Impact on Bicyclo[5.1.0]octane Research |
|---|---|---|
| Predictive Modeling | Forecast properties of virtual derivatives. jai.in.uazdnet.com | Accelerates identification of promising drug candidates or materials. |
| Generative Models | Design novel molecules and scaffolds. nih.govchemrxiv.org | Facilitates scaffold hopping and exploration of new chemical space. nih.gov |
| Reaction Optimization | Predict optimal synthetic conditions and pathways. arxiv.org | Reduces experimental effort and resource consumption. |
| Strain Analysis | Model the effects of ring strain on material properties. zdnet.com | Enables the rational design of novel functional materials. zdnet.com |
Exploration of Novel Reactivity Modes for the Strained Bicyclo[5.1.0]octane System
The inherent ring strain of the Bicyclo[5.1.0]octane system, estimated to be significant due to the fused cyclopropane (B1198618) ring, is a key driver of its chemical reactivity. smolecule.comthieme-connect.de Future research will focus on harnessing this strain energy to drive unique chemical transformations.
Areas for exploration include:
Strain-Release Reactions: Investigating reactions that proceed via the selective cleavage of the strained C-C bonds in the cyclopropane ring can provide access to complex molecular architectures that are otherwise difficult to synthesize. smolecule.com Radical-mediated pathways, in particular, are driven by the substantial thermodynamic force provided by this strain. smolecule.com
Transition Metal Catalysis: The development of new catalytic cycles that exploit the strained framework is a promising area. For instance, rhodium(III)-catalyzed processes have been used to construct complex azabicyclic frameworks via C-H activation. smolecule.com Such methods could be adapted for the functionalization of the this compound scaffold.
Photocatalysis: Visible-light-induced transformations offer a mild and green method to activate the strained ring system. The energy from photons can be used to initiate ring-opening or functionalization reactions under controlled conditions, as has been demonstrated for other strained bicyclic systems. acs.org
Mechanistic Studies: Detailed computational and experimental studies are needed to fully understand the mechanistic pathways of reactions involving this scaffold. researchgate.net This knowledge is crucial for predicting and controlling the outcomes of new transformations.
Expanding the Scope of this compound as a Core Scaffold in Chemical Space Exploration
The this compound scaffold represents an under explored region of chemical space. acs.org Its rigid, three-dimensional structure is a desirable feature in drug discovery, as it can lead to higher binding affinity and selectivity for biological targets compared to more flexible molecules.
Future directions include:
Library Synthesis: The development of robust and versatile synthetic routes will enable the creation of large, diverse libraries of this compound derivatives. These libraries can be screened against a wide range of biological targets to identify new therapeutic leads. whiterose.ac.uk
Bioisosteric Replacement: The bicyclic core can be used as a bioisostere for other common chemical groups, such as aromatic rings, in known drugs. nih.gov This strategy can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability.
Fragment-Based Drug Discovery (FBDD): The core scaffold itself or small, functionalized derivatives can be used as starting points in FBDD campaigns. Identifying low-affinity fragments that bind to a target can guide the design of more potent, larger molecules.
Emerging Intersections with Supramolecular Chemistry and Nanotechnology (focused on chemical structure integration)
The defined geometry and functional handle of this compound make it an attractive building block for the construction of larger, highly organized systems.
Opportunities for interdisciplinary research include:
Supramolecular Assemblies: The amine group can participate in non-covalent interactions such as hydrogen bonding, which are fundamental to supramolecular chemistry. The rigid bicyclic structure can act as a scaffold to direct the formation of well-defined assemblies like cages, polymers, or molecular networks.
Ligand Design for Catalysis: The scaffold can be functionalized to create novel ligands for transition metals. smolecule.com The specific geometry imposed by the bicyclic system could lead to catalysts with unique selectivity and activity in organic reactions. smolecule.com
Materials Science and Nanotechnology: Incorporating the rigid Bicyclo[5.1.0]octane unit into polymers or other materials could impart unique mechanical or thermal properties. smolecule.com At the nanoscale, these units could be used as structural components in the bottom-up assembly of molecular machines or other nanodevices, where precise control over shape and rigidity is essential.
Q & A
Q. What are the primary synthetic routes for Bicyclo[5.1.0]octan-8-amine?
this compound can be synthesized via catalytic hydrogenation of bicyclic alkenes (e.g., bicyclo[5.1.0]octene) in the presence of ammonia or amine precursors under high-pressure conditions. Alternative methods include reductive amination of bicyclic ketones using lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) . Stereochemical control may require chiral catalysts or enantioselective reagents, depending on the desired configuration.
Q. How is the structure of this compound characterized?
X-ray crystallography is the gold standard for determining its bicyclic framework and stereochemistry. For example, trans-fused bicyclo[5.1.0]octane derivatives exhibit a shortened bridging C—C bond (1.48–1.51 Å) compared to standard cyclopropane bonds (1.54 Å), as observed in potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate . Complementary techniques include NMR (e.g., <sup>13</sup>C NMR to resolve bridgehead carbons) and computational geometry optimization using DFT methods .
Q. What are the key reactivity patterns of this compound?
The amine group undergoes nucleophilic substitution (e.g., alkylation with alkyl halides) and acylation (with acyl chlorides). The bicyclic scaffold participates in ring-opening reactions under acidic or oxidative conditions, yielding linear or functionalized products. For example, oxidation with KMnO4 may cleave the cyclopropane ring, forming ketones or carboxylic acids .
Advanced Research Questions
Q. How does the trans-fused cyclopropane ring influence the compound's stability and reactivity?
The trans-fused cyclopropane introduces strain and torsional effects, altering bond lengths and angles. In crystal structures, the bridging C—C bond in trans-fused systems is notably shorter (1.48 Å vs. 1.54 Å in cis-fused analogs), increasing ring strain and reactivity toward electrophiles or ring-opening agents . Computational studies using DFT-D3 dispersion corrections (e.g., B3LYP-D3/def2-TZVP) reveal enhanced stabilization of trans-fused systems via non-covalent interactions, impacting supramolecular assembly .
Q. What computational strategies are effective for modeling this compound's electronic properties?
Dispersion-corrected DFT methods (e.g., B3LYP-D3) are critical for accurately modeling non-covalent interactions and strain energies. Fractional coordination numbers (CNs) refine atom-pairwise dispersion coefficients, improving predictions for cyclopropane-containing systems . For dynamic processes (e.g., ring-opening), ab initio molecular dynamics (AIMD) simulations at 298 K provide insights into reaction pathways and transition states.
Q. How can enantioselective synthesis of this compound be achieved?
Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can induce enantioselectivity. For example, using (R)-BINAP ligands with [Rh(cod)2]BF4 achieves >90% ee in hydrogenation of bicyclic enamines . Stereochemical outcomes are validated via chiral HPLC or vibrational circular dichroism (VCD) .
Methodological Tables
Table 1: Key Reaction Conditions for this compound Derivatives
Table 2: Structural Parameters from X-ray Crystallography
| Parameter | trans-Fused System | cis-Fused System |
|---|---|---|
| Bridging C—C Bond (Å) | 1.48 | 1.54 |
| C2–C3–C5–C6 Dihedral (°) | 12.3 | 8.7 |
Notes for Reproducibility
- Experimental protocols should follow guidelines in , including detailed synthetic procedures and characterization data (e.g., NMR, HRMS).
- For computational studies, specify functional/basis set (e.g., B3LYP-D3/def2-TZVP) and software (e.g., Gaussian 16) .
- Biological assays (e.g., enzyme inhibition) require in vitro validation under controlled conditions, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
